N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
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Overview
Description
This compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . The compound also contains an amide group (-CONH2), a sulfanyl group (-SH), and a 2-amino-2-oxoethyl group (-CH2-CO-NH2).
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, 1,3,4-thiadiazoles are known to participate in a variety of reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the sulfur or nitrogen atoms .Scientific Research Applications
Antidepressant and Anxiolytic Activity
A study by Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives to evaluate their central nervous system (CNS) activity. These compounds showed significant antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam. The study highlighted the potential of these thiadiazole derivatives in treating CNS disorders (Clerici et al., 2001).
Antitubercular Agents
Karabanovich et al. (2016) developed a new class of 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles as antituberculosis agents. These compounds demonstrated outstanding in vitro activity against Mycobacterium tuberculosis strains, showing a highly selective antimycobacterial effect without activity against other tested bacteria or fungi (Karabanovich et al., 2016).
Anticancer Properties
Yushyn et al. (2022) explored the anticancer potential of thiadiazole derivatives through the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule. The compound showed promising in vitro anticancer activity, underlining the versatility of thiadiazole derivatives in designing new therapeutic agents (Yushyn et al., 2022).
Antimicrobial Activity
El-Badry et al. (2018) synthesized a novel series of 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones with anticipated antimicrobial activity. The compounds exhibited promising results against various microbial strains, highlighting their potential as antimicrobial agents (El-Badry et al., 2018).
Glutaminase Inhibition
Shukla et al. (2012) focused on the development of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. Their structure-activity relationship (SAR) studies identified potent analogs with improved drug-like properties, offering new avenues for therapeutic intervention in cancer (Shukla et al., 2012).
Mechanism of Action
properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S2/c1-5(2)3-7(15)11-8-12-13-9(17-8)16-4-6(10)14/h5H,3-4H2,1-2H3,(H2,10,14)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVHHSDAHOEACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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